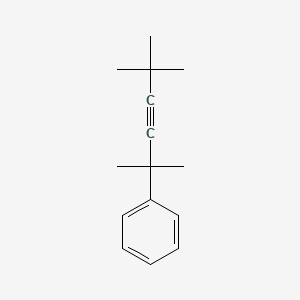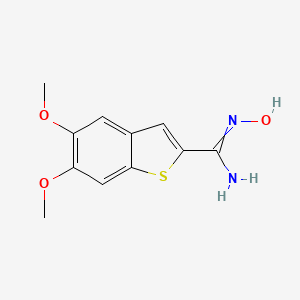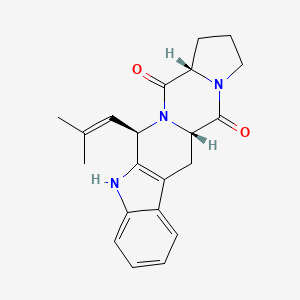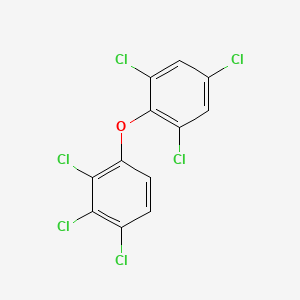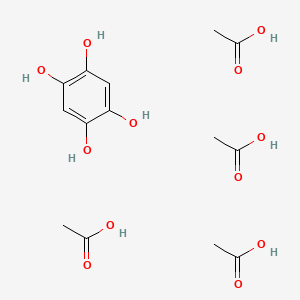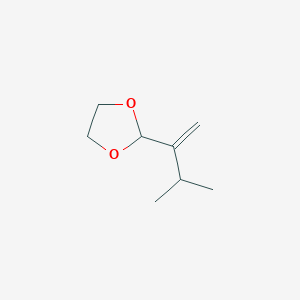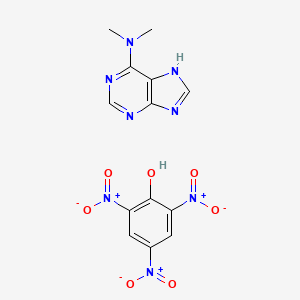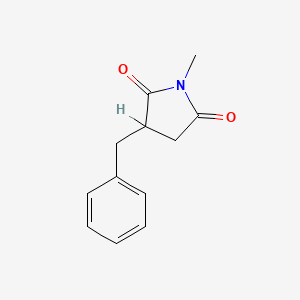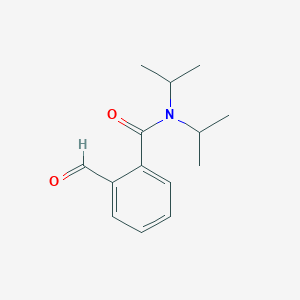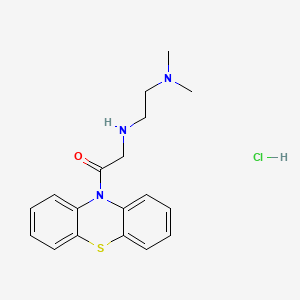
10-(N-(2-(Dimethylamino)ethyl)glycyl)phenothiazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(N-(2-(Dimethylamino)ethyl)glycyl)phenothiazine hydrochloride is a complex organic compound that belongs to the phenothiazine class Phenothiazines are known for their diverse pharmacological properties, including antipsychotic, antiemetic, and antihistaminic effects
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(N-(2-(Dimethylamino)ethyl)glycyl)phenothiazine hydrochloride typically involves multiple steps. One common method starts with the reaction of phenothiazine with N-(2-(dimethylamino)ethyl)glycine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The resulting product is then purified using techniques like recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common in industrial settings to achieve the desired purity levels.
化学反応の分析
Types of Reactions
10-(N-(2-(Dimethylamino)ethyl)glycyl)phenothiazine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced phenothiazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced phenothiazine derivatives
Substitution: Various substituted phenothiazine derivatives
科学的研究の応用
10-(N-(2-(Dimethylamino)ethyl)glycyl)phenothiazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies related to cellular signaling and neurotransmitter pathways.
Medicine: Investigated for its potential therapeutic effects, including antipsychotic and antiemetic properties.
Industry: Utilized in the development of new materials and as a component in various chemical formulations.
作用機序
The mechanism of action of 10-(N-(2-(Dimethylamino)ethyl)glycyl)phenothiazine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors and ion channels. By binding to these targets, the compound can modulate cellular signaling pathways, leading to its pharmacological effects. For example, its antipsychotic effects are believed to result from its antagonistic action on dopamine receptors, while its antiemetic properties are linked to its ability to block histamine H1 receptors.
類似化合物との比較
Similar Compounds
Promethazine: A phenothiazine derivative with antihistaminic and antiemetic properties.
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic medication.
Thioridazine: A phenothiazine derivative with antipsychotic and sedative effects.
Uniqueness
10-(N-(2-(Dimethylamino)ethyl)glycyl)phenothiazine hydrochloride is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its combination of a dimethylaminoethyl group and a glycyl moiety differentiates it from other phenothiazine derivatives, potentially leading to unique interactions with molecular targets and distinct therapeutic effects.
特性
CAS番号 |
98721-88-1 |
|---|---|
分子式 |
C18H22ClN3OS |
分子量 |
363.9 g/mol |
IUPAC名 |
2-[2-(dimethylamino)ethylamino]-1-phenothiazin-10-ylethanone;hydrochloride |
InChI |
InChI=1S/C18H21N3OS.ClH/c1-20(2)12-11-19-13-18(22)21-14-7-3-5-9-16(14)23-17-10-6-4-8-15(17)21;/h3-10,19H,11-13H2,1-2H3;1H |
InChIキー |
BBBKAMYZFCVSIW-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCNCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]benzamide](/img/structure/B14332848.png)
